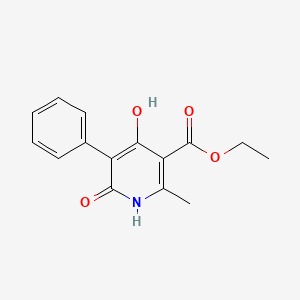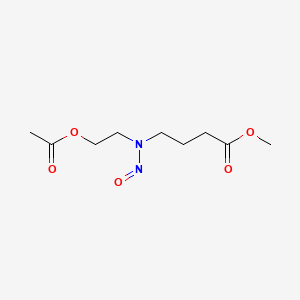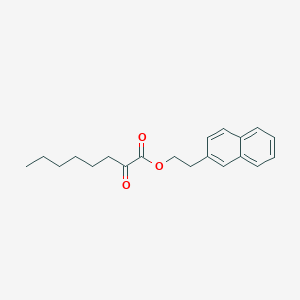
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is an organic compound derived from naphthalene It features a naphthoquinone core with a chlorine atom at the 2-position and a propylsulfanyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 2-chloro-1,4-naphthoquinone reacts with propylthiol in the presence of a base such as sodium carbonate in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinone core can be reduced to hydroquinone or oxidized further under specific conditions.
Addition Reactions: The double bonds in the quinone ring can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically in the presence of a base like sodium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthoquinones can be formed.
Reduction Products: The major product is typically the corresponding hydroquinone.
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive quinone core.
作用机制
The mechanism of action of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is primarily related to its quinone core. Quinones are known to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in antimicrobial and anticancer research, where the compound can target and kill pathogenic cells .
相似化合物的比较
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the propylsulfanyl group but shares the quinone core and chlorine substitution.
3-(Propylsulfanyl)-1,4-naphthoquinone: Similar structure but without the chlorine atom.
2-Chloro-3-(methylsulfanyl)naphthalene-1,4-dione: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is unique due to the combination of the chlorine atom and the propylsulfanyl group, which can influence its reactivity and biological activity
属性
CAS 编号 |
78490-03-6 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC 名称 |
2-chloro-3-propylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChI 键 |
CSXVTXZLWWGNFP-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



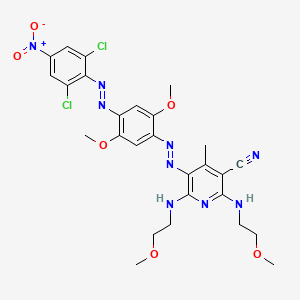
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

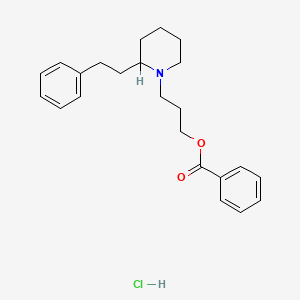
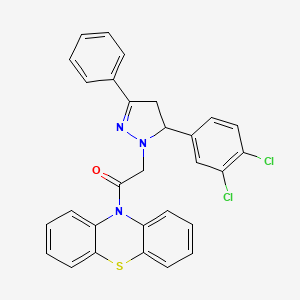
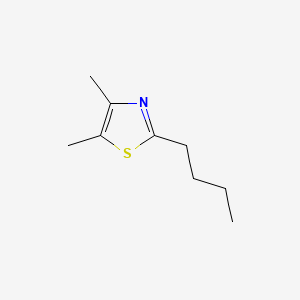
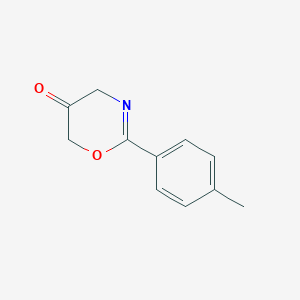
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
